Flufenican

Descripción general

Descripción

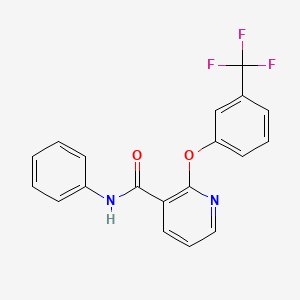

Flufenican, known by its IUPAC name as N-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide , is a chemical compound primarily used as a herbicide. It belongs to the class of phenyl ether herbicides and is known for its effectiveness in controlling a wide range of broadleaf weeds in cereal crops .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Flufenican is synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)phenol with 2-chloronicotinic acid . The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide . The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .

Análisis De Reacciones Químicas

Mechanism of Action and Target-Site Interactions

Regioselective C–H Functionalization

Palladium- or ruthenium-catalyzed late-stage C–H bond diversification enables the synthesis of arylated diflufenican derivatives. For example:

- Pd-catalyzed arylation : Introduces aryl groups at the pyridine ring, enhancing herbicidal activity .

- Ru-catalyzed reactions : Modify the trifluoromethylphenoxy group for improved soil mobility .

Esterification and Hydrolysis

- Ester synthesis : Reaction of 2-(3-(trifluoromethyl)phenyl)acetic acid with ethanol yields ethyl esters, intermediates for brominated derivatives .

- Hydrolysis : Ethoxycarbonyl groups in intermediates (e.g., 9a–d ) are hydrolyzed to carboxylic acids under basic conditions, forming precursors for hydrazide derivatives .

Bromination and Substitution

N-Bromosuccinimide (NBS) mediates bromination of intermediates, enabling subsequent nucleophilic substitutions with acetoacetate derivatives .

Metabolic Pathways in Soil and Plants

Dithis compound undergoes microbial and enzymatic degradation, producing metabolites such as:

Key findings :

- Aerobic conditions favor nicotinamide/nicotinic acid formation .

- Anaerobic environments promote reductive dehalogenation to 2,4-difluoroaniline .

Soil Persistence

| Condition | Half-Life (Days) | Degradation Rate Constant (k) | Reference |

|---|---|---|---|

| Laboratory (control) | 25.7 | 0.031 day⁻¹ | |

| Field (surface soil) | 65–180 | 0.0038–0.0106 day⁻¹ |

pH-Dependent Stability

- Acidic soils (pH < 6) : Reduced degradation due to protonation of the pyridine ring, enhancing adsorption to organic matter .

- Alkaline soils (pH > 7) : Accelerated hydrolysis via nucleophilic attack on the amide bond .

Microbial Influence

- Effective Microorganisms (EM) : Reduce degradation by 35–38% in acidic soils, likely due to suppressed dehydrogenase activity .

- Dehydrogenase inhibition : Correlates with prolonged soil persistence (r² = 0.89) .

Solubility and Reactivity in Solvent Systems

Dithis compound exhibits high solubility in polar aprotic solvents (e.g., DMF, ethanol) and forms stable solutions in aqueous cosolvents . X-ray diffraction confirms no solvate formation in ethanol/water mixtures .

Toxicological Byproducts

Aplicaciones Científicas De Investigación

Efficacy in Weed Control

-

Control of Herbicide-Resistant Weeds :

Recent studies have shown that Flufenican is effective against multiple herbicide-resistant waterhemp (Amaranthus tuberculatus). Research conducted in Ontario established biologically effective doses of this compound applied preemergence to control these resistant populations. The doses required to achieve 50%, 80%, and 95% control were determined to be 99 g ai ha⁻¹, 225 g ai ha⁻¹, and 417 g ai ha⁻¹, respectively . -

Comparative Efficacy :

While this compound does not outperform some conventional herbicide combinations (e.g., isoxaflutole + atrazine), it serves as a complementary option within an Integrated Weed Management strategy. This approach helps diversify modes of action and mitigates the risk of further resistance development .

Mechanisms of Resistance

Research has identified specific genetic mechanisms that confer resistance to this compound. For instance, a study on an oriental mustard population showed a dominant inheritance pattern for resistance linked to a mutation in the phytoene desaturase gene (Leu-526-Val). This mutation significantly increased the population's resistance level compared to susceptible strains . Understanding these mechanisms is crucial for developing effective management strategies against resistant weed populations.

Phytotoxicity and Crop Safety

This compound's selectivity allows for its application in various crop systems without causing significant injury. However, studies indicate that certain conditions (e.g., growth stage and environmental factors) can influence its phytotoxic effects on crops like soybeans. For instance, varying doses and irrigation methods were analyzed for their impact on soybean injury from this compound application, highlighting the importance of optimizing application conditions to minimize crop damage while maximizing weed control .

Table 1: Biologically Effective Doses of this compound for Waterhemp Control

| Control Level (%) | Dose (g ai ha⁻¹) at 2 WAA | Dose (g ai ha⁻¹) at 4 WAA | Dose (g ai ha⁻¹) at 8 WAA |

|---|---|---|---|

| 50 | 99 | 73 | 76 |

| 80 | 225 | 169 | 215 |

| 95 | 417 | 314 | Not determined |

Table 2: Resistance Mechanism Analysis

| Population | Resistance Factor (fold) | Mutation Detected |

|---|---|---|

| Oriental Mustard P3 | 140 | Leu-526-Val in PDS gene |

Mecanismo De Acción

Flufenican exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that causes lipid peroxidation and cell membrane damage when exposed to light. The result is the death of the targeted weed species .

Comparación Con Compuestos Similares

Similar Compounds

Flufenacet: Another herbicide with a similar mode of action but different chemical structure.

Fluoroglycofen: A herbicide that also inhibits PPO but has different applications and effectiveness.

Flumioxazin: Known for its rapid action and broad-spectrum weed control

Uniqueness

Flufenican is unique due to its specific chemical structure, which provides a distinct mode of action and effectiveness against a wide range of broadleaf weeds. Its trifluoromethyl group enhances its herbicidal activity and environmental stability compared to other similar compounds .

Actividad Biológica

Flufenican is a herbicide belonging to the family of phenylureas, primarily used in agriculture for the control of various weeds. Its biological activity encompasses a range of effects on microbial communities, soil enzymatic activities, and plant interactions. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound acts by inhibiting the biosynthesis of chlorophyll in plants, which leads to the disruption of photosynthesis. This mechanism makes it effective against a wide variety of broadleaf weeds. Research indicates that this compound has a high persistence in soil, with residual concentrations remaining significant even after extended periods post-application .

Effects on Soil Microbial Communities

This compound's impact on soil microbial communities is notable. Studies have shown that its application can alter the composition and activity of microbial populations. For instance, one study reported that this compound application led to a reduction in total bacterial counts and specific groups such as actinobacteria and oligotrophic bacteria during the early growth stages of crops .

Table 1: Impact of this compound on Soil Microbial Populations

| Microbial Group | Control (CFU/g) | This compound (CFU/g) | Reduction (%) |

|---|---|---|---|

| Total Bacteria | 1.2 x 10^8 | 0.8 x 10^8 | 33.3 |

| Actinobacteria | 5.0 x 10^6 | 2.0 x 10^6 | 60.0 |

| Oligotrophic Bacteria | 3.5 x 10^7 | 1.5 x 10^7 | 57.1 |

Enzymatic Activity in Soil

This compound also influences soil enzymatic activities, which are critical for nutrient cycling and overall soil health. Research has demonstrated that while certain enzymes like urease show resilience to this compound application, others such as dehydrogenases are significantly inhibited at higher concentrations .

Table 2: Soil Enzymatic Activity Post-Flufenican Application

| Enzyme Type | Control Activity (µg/g) | This compound Activity (µg/g) | Inhibition (%) |

|---|---|---|---|

| Urease | 12.5 | 11.0 | 12.0 |

| Dehydrogenase | 15.0 | 7.5 | 50.0 |

| Acid Phosphatase | 20.0 | 10.0 | 50.0 |

Case Studies

Several case studies have highlighted the ecological implications of this compound use:

- Soil Health Assessment : A study focusing on yellow lupine showed that this compound application reduced nitrogenase activity, indicating potential negative impacts on nitrogen-fixing bacteria essential for soil fertility .

- Microbial Community Dynamics : Another study examined the shifts in microbial community structure following this compound application, revealing a significant decrease in beneficial microbial taxa while harmful taxa proliferated under certain conditions .

- Persistence in Soil : Long-term field experiments demonstrated that this compound exhibited higher persistence compared to other herbicides like flufenacet, with over 65% remaining detectable in soil samples after nearly a year .

Propiedades

IUPAC Name |

N-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O2/c20-19(21,22)13-6-4-9-15(12-13)26-18-16(10-5-11-23-18)17(25)24-14-7-2-1-3-8-14/h1-12H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLJOTFFKVPIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229348 | |

| Record name | Flufenican | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78863-62-4 | |

| Record name | Flufenican [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078863624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenican | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUFENICAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9I301L6EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.